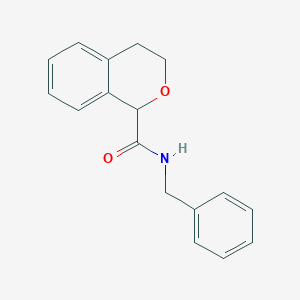
N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide, also known as BNIPQ, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide has been the subject of numerous scientific studies due to its potential applications in medicine and pharmacology. For example, N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide has been investigated for its potential as an anti-cancer agent, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells. Additionally, N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide has been studied for its potential as a neuroprotective agent, with research indicating that it can protect neurons from damage caused by oxidative stress.
Wirkmechanismus
The mechanism of action of N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress, and the inhibition of cell growth and survival pathways. Additionally, N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide is that it can be synthesized relatively easily using standard laboratory techniques. Additionally, N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans. However, one limitation of N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are a number of potential future directions for research on N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide. For example, further studies could investigate the optimal dosage and administration of N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide for various therapeutic applications. Additionally, studies could investigate the potential of N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide in combination with other drugs or therapies for enhanced efficacy. Finally, studies could investigate the potential of N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide as a therapeutic agent for other diseases beyond cancer and neurodegenerative disorders.
Synthesemethoden
N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide can be synthesized through a multi-step process, starting with the reaction of benzaldehyde with malononitrile to produce a substituted benzaldehyde. This intermediate is then reacted with ethyl acetoacetate to form a substituted coumarin, which is subsequently reduced to the corresponding dihydroisochromene. Finally, the resulting compound is reacted with benzylamine to produce N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide.
Eigenschaften
IUPAC Name |
N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(18-12-13-6-2-1-3-7-13)16-15-9-5-4-8-14(15)10-11-20-16/h1-9,16H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVUFIGGUFQLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3,4-dihydro-1H-isochromene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine](/img/structure/B7548175.png)
![ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7548178.png)
![7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548180.png)

![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548186.png)
![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
![N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7548195.png)

![5-(4-Chlorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548217.png)
![1,3,4-Oxadiazole, 2-[(benzo[b]benzofuran-2-yloxy)methyl]-5-phenyl-](/img/structure/B7548226.png)

![2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid](/img/structure/B7548235.png)
![1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7548250.png)